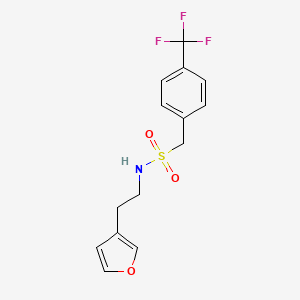

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is an organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDKJYXRACKBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCC2=COC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves the following steps:

Formation of the furan-3-yl ethylamine: This can be achieved by the reduction of furan-3-yl acetonitrile using hydrogen gas in the presence of a palladium catalyst.

Sulfonamide formation: The furan-3-yl ethylamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide intermediate.

Coupling with trifluoromethyl-substituted phenyl group: The final step involves coupling the methanesulfonamide intermediate with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the furan ring and sulfonamide moiety contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(furan-3-yl)ethyl)-1-(4-methylphenyl)methanesulfonamide

- N-(2-(furan-3-yl)ethyl)-1-(4-chlorophenyl)methanesulfonamide

- N-(2-(furan-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Uniqueness

N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds with different substituents.

Biological Activity

Chemical Structure and Properties

The molecular structure of N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can be represented as follows:

- Molecular Formula : C15H16F3N1O2S

- Molecular Weight : 341.36 g/mol

- LogP : 4.5 (indicating moderate lipophilicity)

This compound features a furan ring, a trifluoromethyl group, and a sulfonamide moiety, which are known to influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis. Research suggests that this compound may possess similar properties, although specific data on its antimicrobial efficacy is limited.

Anticancer Activity

In vitro studies have demonstrated that furan-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, derivatives of furan have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves the activation of apoptotic pathways and cell cycle arrest.

Case Study: Furan Derivatives in Cancer Research

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Furan-A | HeLa | 10 | Apoptosis induction |

| Furan-B | MCF-7 | 15 | Cell cycle arrest |

While specific data for this compound is not yet available, the trends observed in related compounds suggest potential anticancer activity.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes involved in metabolic processes. The inhibition of carbonic anhydrase and certain kinases by sulfonamide derivatives has been well documented. Preliminary assays indicate that our compound may interact with these enzymes, leading to altered metabolic pathways in target cells.

Pharmacological Studies

A study published in the Journal of Medicinal Chemistry explored the pharmacokinetics of related sulfonamide compounds, revealing insights into absorption, distribution, metabolism, and excretion (ADME). The findings suggest that modifications to the sulfonamide structure can enhance bioavailability and therapeutic efficacy.

Toxicological Assessment

Toxicity studies are crucial for determining the safety profile of any new compound. Research has shown that many furan derivatives exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicological data specific to this compound is still required.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group coupling. Key steps include:

- Coupling reactions : Use of ethanol or dimethylformamide as solvents with catalysts like triethylamine to facilitate intermediate formation .

- Purification : Recrystallization or column chromatography to achieve >95% purity, verified via HPLC and NMR .

- Yield optimization : Reaction parameters (temperature, pH, reaction time) must be tightly controlled. For example, continuous flow chemistry can improve efficiency in scaling up .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the furan, trifluoromethyl, and sulfonamide groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₁₅H₁₆F₃NO₃S) .

- Infrared Spectroscopy (IR) : Detects functional groups like sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : High-throughput screening against enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cancer cell lines (e.g., MTT assays) .

- Dose-response studies : IC₅₀ values are calculated to assess potency, with comparisons to reference drugs like celecoxib .

Advanced Research Questions

Q. What mechanistic insights exist regarding its modulation of NF-κB and MAPK pathways in anti-inflammatory studies?

- Target identification : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity to kinases like IKKβ (involved in NF-κB) .

- Pathway analysis : Western blotting or ELISA measures downstream protein phosphorylation (e.g., p38 MAPK) in LPS-stimulated macrophages .

- Contradictions : Some studies report conflicting IC₅₀ values due to assay conditions (e.g., serum concentration affecting compound stability) .

Q. How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) influence its pharmacokinetic properties?

- Lipophilicity : The trifluoromethyl group enhances logP (measured via shake-flask method), improving membrane permeability but potentially reducing solubility .

- Metabolic stability : Microsomal assays (human liver microsomes) compare half-life changes when substituting the furan ring with thiophene .

- SAR trends : Methyl groups at the sulfonamide nitrogen increase metabolic resistance, while bulkier substituents may hinder target binding .

Q. How can contradictory data on its anticancer efficacy be resolved?

- Experimental variables : Discrepancies in IC₅₀ values (e.g., 2–10 µM in different studies) may arise from cell line heterogeneity or assay protocols. Standardized protocols (e.g., CLSI guidelines) are recommended .

- Off-target effects : Proteome-wide profiling (e.g., kinome screens) identifies unintended targets, such as carbonic anhydrase isoforms, which may confound results .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues during in vivo studies?

- Formulation : Use of co-solvents (e.g., PEG 400) or nanocarriers (liposomes) improves bioavailability .

- Prodrug design : Phosphate ester derivatives enhance aqueous solubility, with enzymatic cleavage releasing the active compound .

Q. How is stereochemical purity ensured during synthesis?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H .

- Circular Dichroism (CD) : Confirms absolute configuration when asymmetric centers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.